1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine
Description
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
[1-(5-bromo-2-methoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |
InChI Key |
WRAUCQRQLKQAKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CC2)CN |
Origin of Product |
United States |
Preparation Methods
a) Direct Bromination of Methoxyphenyl Intermediates
-
Procedure : Treatment of 2-methoxyphenol derivatives with bromine (Br₂) under iron powder catalysis in acetic acid. For example, bromination of 4-(benzyloxy)-1-fluoro-2-methoxybenzene yields 5-bromo-2-methoxyphenyl intermediates in 33–43% yield.
-
Optimization : Use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in tetrahydrofuran (THF) improves regioselectivity and reduces side reactions.
b) Late-Stage Bromination of Cyclopropane Derivatives
-
Advantage : Avoids steric hindrance from the cyclopropane ring.
-
Example : Bromination of 3-methoxy-4-fluoro-1-cyclopropylmethoxybenzene with DBDMH in THF achieves 95% crude yield.
Comparative Data :
| Method | Brominating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Iron-catalyzed | Br₂ | Acetic acid | 43 | 85 |
| DBDMH-mediated | DBDMH | THF | 95 | 98 |
Reductive Amination for Methanamine Functionalization
The methanamine group is introduced via reductive amination or Gabriel synthesis:
-
Reductive Amination : Reaction of cyclopropanecarboxaldehyde with ammonia or benzylamine, followed by hydrogenation over Pd/C. For example, (−)-(2-(5-chloro-4-fluoro-2-methoxyphenyl)cyclopropyl)methanamine is synthesized in 75% yield using 2M HCl in ether.
-
Gabriel Synthesis : Mitsunobu reaction of cyclopropanol with phthalimide, followed by hydrazine deprotection.
Optimization Notes :
-
Use of sodium triacetoxyborohydride (STAB) enhances selectivity for primary amines.
-
Chiral resolution via HPLC is required to isolate enantiopure products (>98% ee).
One-Pot Multistep Synthesis
Recent advances emphasize streamlined protocols to reduce purification steps:
-
Example : A three-step sequence involving (i) acetylation of 2-methoxyphenol, (ii) iron-catalyzed bromination, and (iii) deacetylation/cyclopropanation achieves an overall yield of 27%.
-
Solvent System : Toluene/N-methylpyrrolidone (NMP) mixtures (8:2 v/v) improve reaction efficiency in SNAr reactions.
Reaction Scheme :
Challenges and Optimization Strategies
a) Regioselectivity in Bromination
b) Cyclopropane Ring Stability
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the effects of structural modifications on biological activity.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine involves its interaction with specific molecular targets. The bromine and methoxy groups, along with the cyclopropane ring, contribute to its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in 2f ) reduce reaction yields (35%), likely due to steric hindrance or destabilization of intermediates .
- Electron-neutral/donating groups (e.g., Cl, OCH₃) yield higher efficiencies (79–89%), suggesting favorable electronic and steric compatibility with the reaction mechanism .
Cyclopropane vs. Tricyclic Systems
1-(5-Bromo-2-methoxyphenyl)tricyclo[3.3.1.1³,⁷]decane (CAS: 104224-63-7, ACI 011911) replaces the cyclopropane with a rigid tricyclic framework. However, the increased molecular complexity may hinder synthetic accessibility .
N-Methylation and Salt Formation
1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide (CAS: 71675-85-9) introduces an N-methyl group and exists as a hydrobromide salt. The salt form enhances aqueous solubility and crystallinity, advantageous for pharmaceutical formulations. In contrast, the cyclopropane variant’s unmodified amine group may offer greater reactivity for further derivatization .
Halogen and Substituent Position Variations
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine (CAS: 1523008-70-9)
- Substituents : Bromine (4-position), fluorine (3-position).
- The shifted bromine position alters electronic distribution compared to the 5-bromo-2-methoxy configuration .
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine (CAS: 1250889-36-1)
- Substituents : Fluorine (2-position), branched isopropylamine.
- Impact : The fluorine atom reduces electron density on the aromatic ring, while the branched amine increases steric bulk, possibly affecting receptor interactions .
Methoxy Group Modifications
1-(3,4,5-Trimethoxyphenyl)cyclopropanemethanamine (CAS: 1176768-42-5) features three methoxy groups, significantly enhancing polarity and hydrogen-bonding capacity. Compared to the mono-methoxy target compound, this may improve solubility but reduce membrane permeability due to increased hydrophilicity .
Biological Activity
1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine is an organic compound with the molecular formula CHBrNO. It features a bromine atom, a methoxy group, and a cyclopropane ring attached to a methanamine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | [1-(5-bromo-2-methoxyphenyl)cyclopropyl]methanamine |
| InChI Key | WRAUCQRQLKQAKF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C2(CC2)CN |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. The presence of the bromine and methoxy groups enhances its binding affinity and selectivity towards these targets. This compound is under investigation for its potential role as an inhibitor of various kinases implicated in cancer and other diseases.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent:
- Inhibition of Protein Kinases : Research indicates that compounds similar to this compound exhibit inhibitory effects on protein kinases such as PIM kinases, which are involved in cancer progression. In vitro studies have shown that modifications to the structure can significantly enhance inhibitory potency against these targets .
- Neuroprotective Effects : A study focusing on neurodegenerative diseases suggests that analogs of this compound can stabilize microtubules and reduce tau hyperphosphorylation, a hallmark of Alzheimer's disease. This effect was attributed to the compound's ability to modulate multiple targets simultaneously .
- Anticancer Properties : The compound has been evaluated for its anticancer properties in various cell lines. Preliminary results show promising cytotoxic effects against certain cancer types, indicating its potential as a lead compound in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 1-(2-Bromo-5-methoxyphenyl)cyclopropanemethanamine | Moderate kinase inhibition |
| 1-(5-Bromo-2,3-dimethoxyphenyl)cyclopropanemethanamine | Enhanced neuroprotective effects |
| 1-(5-Bromo-2-methoxyphenyl)adamantane | Limited anticancer activity |
The structural arrangement in this compound imparts distinct chemical and biological properties compared to its analogs.
Q & A
Q. How do solvent polarity and pH affect its stability during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) in varied solvents (e.g., DMSO vs. ethanol) monitor degradation via HPLC. Buffered solutions (pH 4–7) prevent amine protonation, which can destabilize the cyclopropane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
